2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile
Description
2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile is a furan-derived compound characterized by a fused bicyclic structure with phenyl and phenylmethylene substituents. Its core framework includes a furan ring substituted with a carbonyl group (2-oxo), a phenyl group at position 4, and a phenylmethylene moiety at position 4. The carbonitrile group at position 3 adds electrophilic reactivity, making it a candidate for further functionalization.
Properties
IUPAC Name |
(5Z)-5-benzylidene-2-oxo-4-phenylfuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c19-12-15-17(14-9-5-2-6-10-14)16(21-18(15)20)11-13-7-3-1-4-8-13/h1-11H/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEODVUVNVGIRIB-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=C(C(=O)O2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile typically involves the reaction of phenacyl bromide with benzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile exhibit potential as anti-cancer agents. Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways. For instance:
- Case Study : A derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further drug development.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.
- Synthetic Pathways : The compound can undergo nucleophilic addition reactions due to the electrophilic nature of the carbonyl group, allowing for the formation of new carbon-carbon bonds.
Material Science
Due to its unique structural properties, this compound can be incorporated into polymers and other materials to enhance their mechanical and thermal properties.
- Application Example : The integration of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for high-performance applications.
Data Table: Summary of Applications
| Application Area | Description | Case Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Potential anti-cancer agent; inhibits tumor growth | Significant cytotoxicity observed in cancer cell lines |
| Organic Synthesis | Intermediate for complex organic molecules; undergoes nucleophilic reactions | Useful in forming new carbon-carbon bonds |
| Material Science | Enhances properties of polymers; improves thermal stability | Increased mechanical strength in polymer composites |
Mechanism of Action
The mechanism of action of 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The phenylmethylene substituent distinguishes this compound from analogues. For example:
In contrast, bromophenyl substituents (as in the brominated analogue) may enhance electrophilicity but increase toxicity risks .
Reactivity and Stability
The phenylmethylene group’s reactivity contrasts with aldehydes or alcohols. In , phenylmethylene diacetate resists oxidation under acetic anhydride, whereas hydrated benzaldehyde oxidizes to carboxylic acids in aqueous conditions . This suggests the target compound’s phenylmethylene moiety enhances stability against oxidative degradation compared to benzaldehyde-derived furans.
Biological Activity
2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile (CAS No. 1164538-70-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The molecular formula of this compound is C18H11NO2, with a molecular weight of 273.29 g/mol. The compound features a furan ring and a nitrile group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H11NO2 |
| Molecular Weight | 273.29 g/mol |
| CAS Number | 1164538-70-8 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. These effects are often attributed to the induction of apoptosis and the generation of reactive oxygen species (ROS) within cancer cells .
Mechanisms of Action:
- Apoptosis Induction: Compounds induce apoptosis through mitochondrial pathways, leading to increased ROS production and subsequent cell death.
- DNA Damage: Similar compounds have been shown to cause DNA strand breaks, making it difficult for cancer cells to repair themselves effectively.
Cytoprotective Effects
In addition to anticancer properties, there is evidence suggesting that this compound may possess cytoprotective effects. For example, studies on related furan derivatives indicate their ability to protect against oxidative stress-induced cellular damage by enhancing antioxidant defenses .
Case Study:
A study focusing on the cytoprotective effects of furan derivatives demonstrated that pretreatment with these compounds could reduce DNA damage in colon fibroblast cells exposed to carcinogens. This protective mechanism was linked to decreased levels of nitrosative stress markers and improved mitochondrial function .
Research Findings
Recent investigations into the biological activity of furan derivatives suggest a diverse range of pharmacological effects:
- Antimicrobial Activity: Some derivatives exhibit significant antimicrobial properties when tested against various bacterial strains.
- Anti-inflammatory Effects: Certain compounds show potential in reducing inflammation markers in vitro.
- Neuroprotective Properties: There is emerging evidence indicating that furan-based compounds may protect neuronal cells from oxidative damage .
Q & A
Q. Basic
- X-ray Crystallography : Resolves bond lengths and dihedral angles, critical for confirming the benzylidene group’s orientation and furan ring planarity .
- NMR Analysis : NMR distinguishes carbonyl (C=O, δ ~170 ppm) and nitrile (C≡N, δ ~115 ppm) signals, while NMR identifies diastereotopic protons in the dihydrofuran ring .
Advanced
Combining SC-XRD (single-crystal X-ray diffraction) with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π), resolving conflicts between solid-state and solution-phase data .
What mechanistic insights explain the compound’s reactivity in [3+2] cycloadditions or nucleophilic substitutions?
Q. Advanced
- Electrophilic Sites : The α,β-unsaturated carbonyl (C2=O) and electron-deficient nitrile (C3–CN) enable nucleophilic attacks. DFT studies reveal charge distribution, showing C5 (benzylidene) as a π-electrophile .
- Steric Effects : Bulky phenyl groups at C4 and C5 hinder regioselectivity in cycloadditions, requiring kinetic studies to map transition states .
How do computational methods (e.g., DFT) enhance understanding of its electronic properties?
Q. Advanced
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict reactivity toward electrophiles/nucleophiles.
- NBO Analysis : Quantifies hyperconjugation between the furan ring’s oxygen lone pairs and adjacent π-systems, explaining stabilization .
What experimental strategies resolve contradictions in reported bioactivity or catalytic performance?
Q. Basic
- Reproducibility : Standardize solvent purity (HPLC-grade) and reaction scales (mg to g) to minimize batch variability .
- Control Experiments : Test intermediates (e.g., 2-oxo-dihydrofuran derivatives) to isolate contributions of specific functional groups .
Q. Advanced
- In Situ Monitoring : Use operando techniques (Raman spectroscopy) to track reactive intermediates during catalysis or degradation .
What are the challenges in studying its biological activity, and how can structure-activity relationships (SAR) be established?
Q. Advanced
- SAR Design : Modify substituents (e.g., fluorophenyl at C4) to assess antibacterial or kinase inhibition profiles.
- Metabolic Stability : Use microsomal assays (CYP450 enzymes) to evaluate oxidation pathways linked to the benzylidene moiety .
How does solvent choice influence its stability in long-term storage or reaction media?
Q. Basic
- Stability : Aprotic solvents (DCM, THF) prevent hydrolysis of the nitrile group. Degradation studies (TGA/DSC) show decomposition >200°C .
- Light Sensitivity : UV-Vis spectra indicate photodegradation under λ <400 nm, necessitating amber vial storage .
Q. Advanced
- Accelerated Aging : Use Arrhenius modeling (40–60°C) to predict shelf life under varying humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
